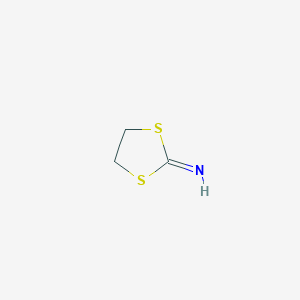

1,3-Dithiolan-2-imine

概要

説明

1,3-Dithiolan-2-imine, also known as DITHIOLAN-2-IMINE, is a chemical compound with the molecular formula C3H5NS2 . It is also referred to by its CAS number 4472-81-5 .

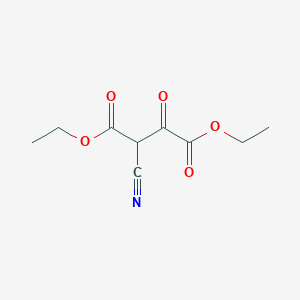

Synthesis Analysis

The synthesis of 1,3-Dithiolan-2-imine derivatives has been studied extensively. For instance, several derivatives of d-mannitol were used in the Ritter reaction with adamantan-1-ol . The reaction with (2 S ,3 S ,4 S ,5 S )-2,3,4,5-tetraacetoxy-1,6- (cyanosulfanyl)hexane resulted in the exclusive isolation of 1,4-di (adamantan-yl) benzene . Another approach to the sulfur-containing mannitol derivative is the synthesis of 1,6-bisthiocyanate 7 from dioxepane dibromide 6 .

Molecular Structure Analysis

The molecular structure of 1,3-Dithiolan-2-imine is influenced by steric hindrances created by two benzoate groups, which strongly destabilize one of the isomers .

Chemical Reactions Analysis

1,3-Dithiolan-2-imine undergoes various chemical reactions. For example, S - (2-Thiocyanatopropyl) N -alkyl- N -methylcarbamothioates were synthesized from N -alkyl-1,3-oxathiolan-2-imines by reaction with potassium thiocyanate, and their reactions with alcohols under the Ritter conditions afforded 4-substituted N -alkyl-1,3-dithiolan-2-imines .

科学的研究の応用

Synthesis and Catalysis

1,3-Dithiolan-2-imine has been explored in the context of catalysis and synthesis. One example is its use in the synthesis of 1,3-oxathiolane-2-thiones and 1,3-dithiolane-2-thiones using a bimetallic aluminum(salen) complex. This process demonstrates the compound's utility in producing cyclic di- and trithiocarbonates (Clegg, Harrington, North, & Villuendas, 2010).

Organic Chemistry and Peptide Synthesis

In organic chemistry, particularly in peptide synthesis, α-amino-1,3-dithianes, a derivative of 1,3-dithiolan-2-imine, have been synthesized via an asymmetric Umpolung reaction. This method is notable for its avoidance of traditional purification techniques, highlighting the compound's role in facilitating streamlined synthetic processes (Kattamuri, Ai, Pindi, Sun, Gu, Shi, & Li, 2011).

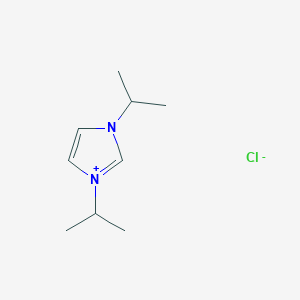

Ionic Liquids

A significant development is the design and synthesis of a new family of ionic liquids based on 2-iminium-1,3-dithiolane. This demonstrates the compound's versatility in forming ionic liquids, with a theoretical study supporting its applications in this area (Halimehjani, Shakourian-Fard, Farvardin, Raeesi, Hashemi, & Behzadi, 2014).

Chemoselectivity and Thioacetalization

In the field of chemoselectivity, 1,3-dithiolan-2-imine derivatives have been studied for their efficacy in thioacetalization reactions. This research reveals the potential of these compounds in specific chemical transformations, offering insights into their practical applications in organic synthesis (Liu, Liu, Yu, Ouyang, & Dong, 2004).

Heterocyclic Compound Synthesis

The synthesis and study of heterocyclic compounds containing the 1,2-dithiolane ring system, such as in peptide chemistry, further showcase the diverse applications of 1,3-dithiolan-2-imine. This includes the synthesis of chemotactic tripeptides and structural analysis of various derivatives (Morera, Lucente, Ortar, Nalli, Mazza, Gavuzzo, & Spisani, 2002).

Polymer Chemistry

1,3-Dithiolan-2-imine also finds application in polymer chemistry. For instance, it has been utilized in the creation of 'Quat-Primer' polymers with cationic and reactive groups, highlighting its role in the development of functional macromolecules (Goel, Beginn, Mourran, & Möller, 2008).

Dynamic Materials

In the context of smart materials, the reversible polymerization mediated by dynamic covalent disulfide bonds in 1,2-dithiolanes, closely related to 1,3-dithiolan-2-imine, offers potential for creating adaptable materials. This research area is significant for its implications in the design of intrinsically dynamic materials (Zhang, Qu, Feringa, & Tian, 2022).

Safety And Hazards

Safety measures for handling 1,3-Dithiolan-2-imine include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Thiosugars and their derivatives, such as thioalditols, are used in new drug design, because the replacement of the oxygen atom with sulfur imparts a number of unique properties to the carbohydrate molecule . The presence of a sulfur atom in the molecule slows down reactions of monosaccharides, which allows their use as inhibitors of enzymes such as glycosylases . This suggests potential future directions for the use of 1,3-Dithiolan-2-imine in drug design and enzyme inhibition.

特性

IUPAC Name |

1,3-dithiolan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS2/c4-3-5-1-2-6-3/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCJIZHQXNUAQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963273 | |

| Record name | 1,3-Dithiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dithiolan-2-imine | |

CAS RN |

4472-81-5 | |

| Record name | 1,3-Dithiolan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)

![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)

![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)